molecular formula C15H14N4O2S B15153993 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B15153993
M. Wt: 314.4 g/mol
InChI Key: RQJWAJPMHZWJFZ-UHFFFAOYSA-N
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Description

N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a thiazole ring and a phthalazine moiety, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Phthalazine Moiety: This involves the condensation of suitable starting materials, often under reflux conditions.

    Coupling of the Two Moieties: The final step involves coupling the thiazole and phthalazine moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the phthalazine moiety, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole and phthalazine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(4-OXOPHTHALAZIN-1-YL)ACETAMIDE: Lacks the methyl group on the phthalazine moiety.

    N-(1,3-THIAZOL-2-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE: Lacks the methyl group on the thiazole ring.

    N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(4-OXOPHTHALAZIN-1-YL)ACETAMIDE: Lacks both methyl groups.

Uniqueness

The presence of both methyl groups in N-(4-METHYL-1,3-THIAZOL-2-YL)-2-(3-METHYL-4-OXOPHTHALAZIN-1-YL)ACETAMIDE may confer unique properties, such as increased lipophilicity, altered binding affinity to molecular targets, and distinct biological activities compared to its analogs.

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H14N4O2S/c1-9-8-22-15(16-9)17-13(20)7-12-10-5-3-4-6-11(10)14(21)19(2)18-12/h3-6,8H,7H2,1-2H3,(H,16,17,20)

InChI Key

RQJWAJPMHZWJFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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